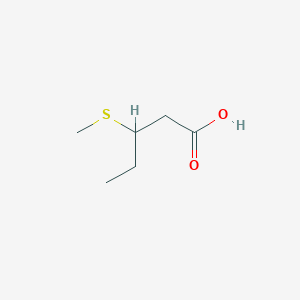

3-(Methylsulfanyl)pentanoic acid

Descripción general

Descripción

“3-(Methylsulfanyl)pentanoic acid” is an organic compound. It is also known as “(3R)-3-hydroxy-5-(methylsulfanyl)pentanoic acid” with a CAS Number: 902778-59-0 . It has a molecular weight of 164.23 . The compound is a derivative of pentanoic acid, which is an aliphatic carboxylic acid .

Synthesis Analysis

The synthesis of “3-(Methylsulfanyl)pentanoic acid” could potentially involve the oxidation of pentanol, a type of alcohol with five carbon atoms . Another possible method could be the esterification process, where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of “3-(Methylsulfanyl)pentanoic acid” is represented by the formula C6H12O2S . The InChI code for the compound is 1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 .Physical And Chemical Properties Analysis

“3-(Methylsulfanyl)pentanoic acid” is likely to share similar properties with its parent compound, pentanoic acid. Pentanoic acid is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .Aplicaciones Científicas De Investigación

Biofuel Production

Metabolic engineering has been employed to develop microbial strains for the production of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, which are derived from amino acid substrates similar to 3-(Methylsulfanyl)pentanoic acid. These chemicals serve as potential biofuels, suggesting a related application for 3-(Methylsulfanyl)pentanoic acid in renewable energy sources (Cann & Liao, 2009).

Food and Wine Chemistry

Research into sulfur-containing wine odorants led to the synthesis of deuterated analogues for quantitative determination in wines, indicating the relevance of sulfur compounds in food and beverage flavor profiles. This highlights a potential application for 3-(Methylsulfanyl)pentanoic acid in enhancing or studying food aromas (Kotseridis et al., 2000).

Analytical Chemistry

The generation of broad specificity antibodies for sulfonamide antibiotics, using complex organic molecules as haptens, illustrates the application of 3-(Methylsulfanyl)pentanoic acid in developing sensitive detection methods for contaminants or residues in food and environmental samples (Adrián et al., 2009).

Environmental Science

Investigations into the adsorption of odorous compounds like methyl mercaptan on activated carbons in various conditions (wet, dry, oxidizing) suggest that compounds with structural similarities to 3-(Methylsulfanyl)pentanoic acid could be used in environmental remediation, particularly for odor control and air purification (Bashkova, Bagreev, & Bandosz, 2002).

Agricultural Applications

In the realm of agriculture, solid lipid nanoparticles and polymeric nanocapsules have been investigated for the sustained release of carbendazim and tebuconazole, fungicides used to prevent and control fungal diseases. This research suggests a potential application for 3-(Methylsulfanyl)pentanoic acid in the formulation of advanced agrochemical delivery systems, aiming to reduce environmental impact and enhance efficacy (Campos et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

3-methylsulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-5(9-2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEITBWCEQGRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfanyl)pentanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B1527549.png)

![[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine](/img/structure/B1527550.png)